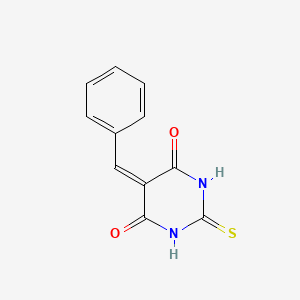![molecular formula C12H25N3O2 B15036674 (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide](/img/structure/B15036674.png)
(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, an octyl chain, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Octyl Chain: The octyl chain can be introduced through the reaction of an appropriate alkyl halide with a dimethylamine derivative.
Introduction of the Hydroxyimino Group: The hydroxyimino group is usually introduced via the reaction of an oxime with an acylating agent.
Final Assembly: The final step involves coupling the octyl chain with the hydroxyimino group under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethylamino group can interact with cellular membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Oxime derivatives: Compounds with similar hydroxyimino groups.
Dimethylamino derivatives: Compounds with similar dimethylamino groups.
Long-chain alkyl derivatives: Compounds with similar long alkyl chains.
This detailed article provides a comprehensive overview of (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H25N3O2 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
(2E)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C12H25N3O2/c1-15(2)10-8-6-4-3-5-7-9-13-12(16)11-14-17/h11,17H,3-10H2,1-2H3,(H,13,16)/b14-11+ |
InChI Key |
JIWZBKHTRLAKFD-SDNWHVSQSA-N |
Isomeric SMILES |
CN(C)CCCCCCCCNC(=O)/C=N/O |
Canonical SMILES |
CN(C)CCCCCCCCNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15036591.png)
![(4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B15036597.png)
![(4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B15036603.png)

![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15036610.png)
![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15036615.png)
![3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one](/img/structure/B15036617.png)

![(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B15036631.png)

![2-{3-[(2,4-dioxo(1,3-thiazolidin-5-ylidene))methyl]indolyl}-N-phenylacetamide](/img/structure/B15036675.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B15036682.png)

![2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15036691.png)
